hex-2-enedioic acid
Overview
Description
hex-2-enedioic acid: is a six-carbon, monounsaturated dicarboxylic acid with a trans-double bond at the second carbon position. It is a possible metabolite of adipic acid and has the molecular formula C6H8O4
Preparation Methods
Synthetic Routes and Reaction Conditions:
Olefin Metathesis: One method to synthesize trans-2-hexenedioic acid involves the olefin metathesis reaction, where acrylic acid and 4-pentenoic acid are condensed in the presence of a catalyst.
Microbial Production: Another approach involves the microbial conversion of glucose to trans-2-hexenedioic acid using engineered microorganisms such as Corynebacterium glutamicum.
Industrial Production Methods: Industrial production methods for trans-2-hexenedioic acid are still under development, with a focus on optimizing microbial pathways to achieve higher yields and titers .
Chemical Reactions Analysis
Types of Reactions:
Reduction: hex-2-enedioic acid can undergo reduction reactions, particularly the reduction of the unsaturated α,β bond.
Oxidation: As a dicarboxylic acid, it can participate in oxidation reactions, although specific conditions and reagents for these reactions are less commonly documented.
Common Reagents and Conditions:
Oxidation: Typical oxidation reagents for dicarboxylic acids include potassium permanganate and chromium trioxide, although specific studies on trans-2-hexenedioic acid are limited.
Major Products: The major products formed from the reduction of trans-2-hexenedioic acid include adipic acid, a valuable precursor for nylon production .
Scientific Research Applications
Chemistry: hex-2-enedioic acid is used as an intermediate in the synthesis of various chemicals, including adipic acid .
Biology: In biological research, trans-2-hexenedioic acid is studied for its role in metabolic pathways and its potential as a biomarker .
Medicine: While direct medical applications are limited, its derivatives and related compounds are of interest in pharmaceutical research .
Industry: In the industrial sector, trans-2-hexenedioic acid is explored for its potential in the production of biodegradable polymers and other sustainable materials .
Mechanism of Action
The mechanism of action of trans-2-hexenedioic acid involves its participation in metabolic pathways, particularly the reverse β-oxidation pathway. This pathway includes the reduction of the unsaturated α,β bond, catalyzed by specific enzymes . The molecular targets and pathways involved in its action are primarily related to its role as an intermediate in the biosynthesis of adipic acid .
Comparison with Similar Compounds
cis-2-Hexenedioic acid: A stereoisomer with a cis-double bond at the second carbon position.
Adipic acid: A saturated dicarboxylic acid with six carbon atoms.
trans-2-Hexenoic acid: A related compound with a similar structure but lacking one carboxyl group.
Uniqueness: hex-2-enedioic acid is unique due to its trans-double bond and its role as an intermediate in the biosynthesis of adipic acid. Its specific structure allows it to participate in unique chemical reactions and metabolic pathways that are not possible with its cis-isomer or other related compounds .
Properties
IUPAC Name |
(E)-hex-2-enedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c7-5(8)3-1-2-4-6(9)10/h1,3H,2,4H2,(H,7,8)(H,9,10)/b3-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBSUGYTMJWPAX-HNQUOIGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801333155 | |
Record name | (E)-hex-2-enedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801333155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | trans-2-Hexenedioic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013311 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4440-68-0 | |
Record name | (E)-hex-2-enedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801333155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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